molecular formula C10H14ClNO3 B1393672 H-D-Ser(Bzl)-OH.HCl CAS No. 1233494-98-8

H-D-Ser(Bzl)-OH.HCl

Cat. No. B1393672
M. Wt: 231.67 g/mol
InChI Key: FUJXTCPYWRWTDZ-SBSPUUFOSA-N
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Description

Molecular Structure Analysis

The linear formula of H-D-Ser(Bzl)-OH.HCl is C10H14ClNO3 . The molecular weight is 231.68 .


Physical And Chemical Properties Analysis

H-D-Ser(Bzl)-OH.HCl is a solid at room temperature . The storage temperature is normal .

Scientific Research Applications

Crystallographic Studies

H-D-Ser(Bzl)-OH.HCl has been studied in crystallographic analyses to understand its molecular structure. Research employing X-ray diffraction, low-temperature Fourier transform infrared spectroscopy, and DFT calculations has detailed the molecular structure of similar compounds like DL-serine hydrochloride, providing insights into their vibrational spectra, hydrogen bonding, and molecular conformations (Jarmelo et al., 2008).

Synthetic Methodology

Studies on the synthetic methodologies of compounds related to H-D-Ser(Bzl)-OH.HCl, such as benzyl O-benzyl-L-serinate hydrochloride, have been conducted to optimize the production processes and yields. These methodologies involve various chemical reactions and conditions to synthesize the desired compounds, providing valuable information for the chemical synthesis industry (Yang Da-cheng, 2003).

Surface-Enhanced Raman Scattering (SERS) Applications

The compound has found applications in the field of Surface-Enhanced Raman Scattering (SERS), a technique used for enhancing the Raman scattering of molecules. Studies show that related silver nanosheet hierarchical clubbed micro/nanostructured arrays exhibit excellent SERS performance, indicating the potential applications of H-D-Ser(Bzl)-OH.HCl in trace analysis and detection of chemicals through its SERS activity (Haibao Zhang et al., 2019).

Electrochemical Studies

The compound is also relevant in electrochemical studies, where its related counterparts are used to understand the electroreduction activities on various metal surfaces. This has implications in fields like corrosion inhibition and electrocatalysis, contributing to the understanding of reaction mechanisms at the molecular level (Xiao Li et al., 2005).

properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJXTCPYWRWTDZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ser(Bzl)-OH.HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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